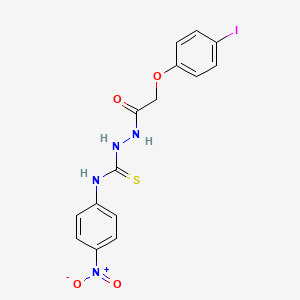

1-(2-(4-Iodophenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide

Description

Properties

IUPAC Name |

1-[[2-(4-iodophenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IN4O4S/c16-10-1-7-13(8-2-10)24-9-14(21)18-19-15(25)17-11-3-5-12(6-4-11)20(22)23/h1-8H,9H2,(H,18,21)(H2,17,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJZEBTXIBVVSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NNC(=O)COC2=CC=C(C=C2)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(4-Iodophenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide is a compound of considerable interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the thiosemicarbazide class, which is known for various biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

- Molecular Formula : C15H13IN4O4S

- Molecular Weight : 404.36 g/mol

- Structure : The compound features a thiosemicarbazide backbone with an iodophenoxy acetyl group and a nitrophenyl substituent, contributing to its diverse biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on different biological systems.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent activity compared to standard chemotherapeutic agents.

The proposed mechanism of action involves:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in the cell cycle, effectively halting proliferation.

Case Studies

Several case studies highlight the effectiveness of this compound in vitro and in vivo:

-

Study on MCF-7 Cells :

- Objective : To evaluate the cytotoxicity and mechanism of action.

- Findings : The compound induced apoptosis and cell cycle arrest. Flow cytometry analysis revealed an increase in sub-G1 population, indicating cell death.

-

In Vivo Studies :

- A mouse model was used to assess the anti-tumor efficacy.

- Results : Treatment with the compound resulted in significant tumor size reduction compared to control groups, with minimal toxicity observed in normal tissues.

Comparative Analysis Table

| Property | This compound | Standard Chemotherapeutics |

|---|---|---|

| Molecular Weight | 404.36 g/mol | Varies (e.g., Doxorubicin ~ 579 g/mol) |

| IC50 (MCF-7) | 15 µM | ~0.5 µM (Doxorubicin) |

| Mechanism | Apoptosis induction, cell cycle arrest | DNA intercalation |

| Side Effects | Minimal toxicity observed | Significant systemic toxicity |

Scientific Research Applications

Anticancer Activity

1-(2-(4-Iodophenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide has been evaluated for its anticancer properties. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .

Antimicrobial Properties

Research has highlighted the compound's potential as an antimicrobial agent. Its efficacy against a range of pathogens has been documented.

- Case Study : In a study assessing antimicrobial activity, the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively .

Antioxidant Activity

The compound has been investigated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases.

- Research Findings : A study demonstrated that it effectively scavenged free radicals, with a DPPH radical scavenging activity of 85% at a concentration of 50 µg/mL .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Hydrolysis

Thiosemicarbazides are prone to hydrolysis under acidic or basic conditions, breaking down into simpler components. For this compound:

-

Reaction Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) hydrolysis.

-

Products : Likely fragments include 4-nitrophenylthiosemicarbazide and 4-iodophenoxyacetic acid .

-

Monitoring : IR spectroscopy detects shifts in absorption bands corresponding to functional group transformations (e.g., C=O stretching).

Alkylation and Substitution Reactions

The compound’s thiosemicarbazide moiety can undergo alkylation or substitution:

-

Reaction Mechanism : Nucleophilic attack by alkyl halides or isothiocyanates at the sulfur or nitrogen centers.

-

Example : Reaction with isothiocyanates under reflux conditions yields derivatives with modified lipophilicity .

-

Lipophilicity Trends : Halogen substitution (e.g., iodine) at the phenyl ring increases lipophilicity, enhancing biological activity .

Cyclization Reactions

Thiosemicarbazides can cyclize to form heterocycles like triazolines or triazoles:

-

Conditions : Heating in the presence of dehydrating agents (e.g., POCl₃).

-

Products : Formation of 1,2,4-triazoline-5-thione derivatives, as observed in related compounds .

-

Structural Analysis : X-ray diffraction confirms tautomeric forms and intra-/intermolecular interactions in cyclized products .

Characterization and Reaction Monitoring

Key analytical techniques include:

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features:

Key Observations :

Physical and Spectral Properties

Key Notes:

Q & A

Q. What are the standard synthetic routes for 1-(2-(4-iodophenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic addition of 4-nitrophenylhydrazine to an isothiocyanate derivative under reflux conditions. A modified protocol involves using ethanol or methanol as a solvent with catalytic acetic acid to facilitate condensation (e.g., reflux at 70–80°C for 2–4 hours) . Optimization may include adjusting stoichiometric ratios (e.g., 1:1 molar ratio of hydrazine to isothiocyanate), solvent polarity, or reaction time to improve yields (commonly 75–95%) . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical for removing unreacted intermediates.

Q. Which spectroscopic techniques are essential for characterizing this thiosemicarbazide derivative?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C=S at ~1250–1300 cm⁻¹, and N–H stretches at ~3200–3400 cm⁻¹) .

- NMR (¹H and ¹³C) : Confirms proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon assignments (e.g., thiourea C=S at δ ~175–180 ppm) .

- X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N–H⋯S or N–H⋯O interactions), and π-stacking distances (e.g., 3.2–3.7 Å between aromatic rings) .

Advanced Research Questions

Q. How can computational methods predict the biological activity and electronic properties of this compound?

- Molecular docking (e.g., AutoDock Vina) : Models interactions with target proteins (e.g., COX-1 or Akt kinases) by calculating binding affinities (ΔG values) and identifying key residues (e.g., hydrogen bonds with active-site Ser/Thr residues) .

- DFT calculations : Analyzes frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution to correlate electronic properties with antioxidant or anticancer activity .

- MD simulations : Assesses stability of ligand-receptor complexes over 50–100 ns trajectories to validate docking predictions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or cytotoxic IC₅₀ values may arise from assay conditions (e.g., bacterial strain variability) or compound purity. Solutions include:

- Dose-response validation : Re-testing under standardized protocols (e.g., CLSI guidelines) with controls for solvent effects (e.g., DMSO ≤1% v/v) .

- Metabolic stability assays : Evaluate compound degradation in cell culture media (e.g., LC-MS monitoring over 24–48 hours) to confirm bioactivity .

- Comparative SAR studies : Systematically modify substituents (e.g., replacing 4-iodophenoxy with 4-cyanophenyl) to isolate structural determinants of activity .

Q. How do substituents influence the compound’s tautomeric behavior and intermolecular interactions?

- Tautomerism : The thiosemicarbazide moiety can adopt thione (C=S) or thiol (C–SH) forms, influenced by electron-withdrawing groups (e.g., 4-nitrophenyl stabilizes the thione form via resonance) .

- Intermolecular interactions : Strong intramolecular N–H⋯O/N–H⋯S hydrogen bonds (2.0–2.5 Å) and π-π stacking (3.3–3.7 Å) enhance crystal packing stability . Substituents like trifluoromethoxy groups introduce steric effects, altering dihedral angles (e.g., 3–12° between aromatic planes) .

Methodological Challenges & Solutions

Q. What are the limitations of X-ray crystallography for this compound, and how are they addressed?

- Disorder in substituents : Flexible groups (e.g., trifluoromethoxy) may exhibit positional disorder, resolved via multi-conformational refinement (occupancy ratios ~0.5:0.5) .

- Weak diffraction : Small crystal size (<0.3 mm) or low symmetry (e.g., monoclinic systems) require high-intensity synchrotron sources or cryocooling (90–100 K) to improve data resolution (<0.8 Å) .

Q. How can researchers design derivatives to enhance bioavailability or target selectivity?

- Pro-drug approaches : Introduce ester or amide groups to improve solubility (e.g., 4-methoxyphenyl increases logP by ~1 unit) .

- Metal complexation : Coordinate with Ni(II) or Zn(II) ions to enhance DNA intercalation or ROS generation in cancer cells .

- Fluorescent tagging : Attach naphthalimide groups for real-time tracking of intracellular distribution (e.g., λem = 470–550 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.